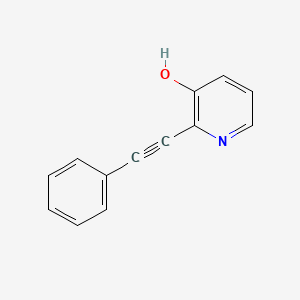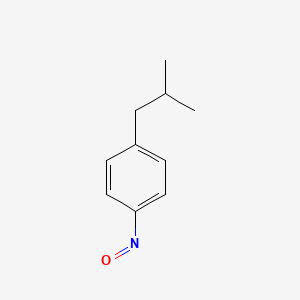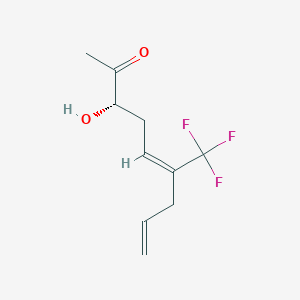
5,8-Nonadien-2-one, 3-hydroxy-6-(trifluoromethyl)-, (3S,5E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Nonadien-2-one, 3-hydroxy-6-(trifluoromethyl)-, (3S,5E)- is a chemical compound with the molecular formula C10H13F3O2 It is characterized by the presence of a hydroxy group and a trifluoromethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis in a controlled environment. This includes the use of high-purity reagents and advanced techniques to ensure consistent quality and yield. The production process is designed to meet stringent quality standards and regulatory requirements.
Chemical Reactions Analysis
Types of Reactions
5,8-Nonadien-2-one, 3-hydroxy-6-(trifluoromethyl)-, (3S,5E)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction may produce an alcohol .
Scientific Research Applications
5,8-Nonadien-2-one, 3-hydroxy-6-(trifluoromethyl)-, (3S,5E)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,8-Nonadien-2-one, 3-hydroxy-6-(trifluoromethyl)-, (3S,5E)- involves its interaction with specific molecular targets and pathways. The hydroxy and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate its effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5,8-Nonadien-2-one, 3-hydroxy-6-(trifluoromethyl)-, (3S,5E)- include:
- 5,8-Nonadien-2-one, 3-hydroxy-6-(methyl)-, (3S,5E)-
- 5,8-Nonadien-2-one, 3-hydroxy-6-(ethyl)-, (3S,5E)-
- 5,8-Nonadien-2-one, 3-hydroxy-6-(fluoromethyl)-, (3S,5E)-
Uniqueness
The presence of the trifluoromethyl group in 5,8-Nonadien-2-one, 3-hydroxy-6-(trifluoromethyl)-, (3S,5E)- imparts unique chemical properties, such as increased lipophilicity and metabolic stability. This makes it distinct from other similar compounds and potentially more suitable for specific applications.
Properties
Molecular Formula |
C10H13F3O2 |
|---|---|
Molecular Weight |
222.20 g/mol |
IUPAC Name |
(3S,5Z)-3-hydroxy-6-(trifluoromethyl)nona-5,8-dien-2-one |
InChI |
InChI=1S/C10H13F3O2/c1-3-4-8(10(11,12)13)5-6-9(15)7(2)14/h3,5,9,15H,1,4,6H2,2H3/b8-5-/t9-/m0/s1 |
InChI Key |
SDDFPBYNXMVYGH-RDOCRHDPSA-N |
Isomeric SMILES |
CC(=O)[C@H](C/C=C(/CC=C)\C(F)(F)F)O |
Canonical SMILES |
CC(=O)C(CC=C(CC=C)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2R,3S,5R)-(2-Amino-2,6,6-trimethyl-bicyclo[3.1.1]hept-3-yl)-methanol](/img/structure/B15166286.png)
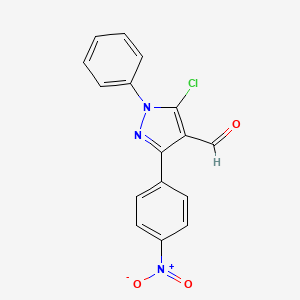
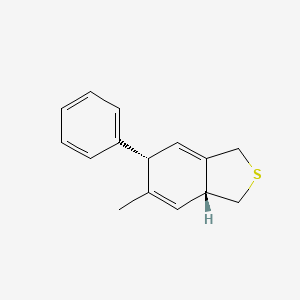
![(7R,8aR)-7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B15166295.png)
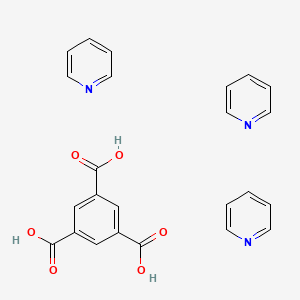

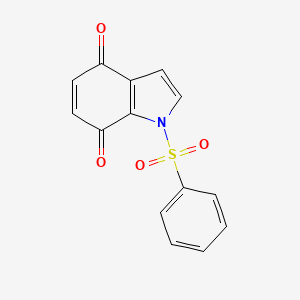
![1H,3H,5H-6,7a-Methanopyrrolo[1,2-c][1,3]oxazole](/img/structure/B15166328.png)
![2-[(Diphenylphosphoryl)methyl]-1,3-dimethyl-1H-indole](/img/structure/B15166350.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(4-pyridinyl)-](/img/structure/B15166354.png)
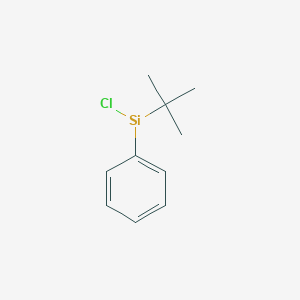
![Diethyl [5-chloro-2-(hex-1-yn-1-yl)phenyl]phosphonate](/img/structure/B15166372.png)
